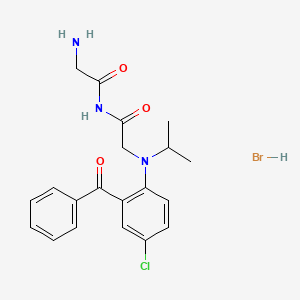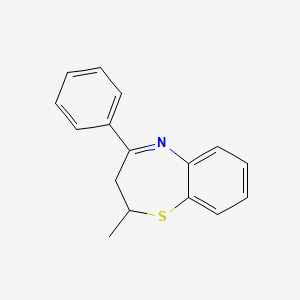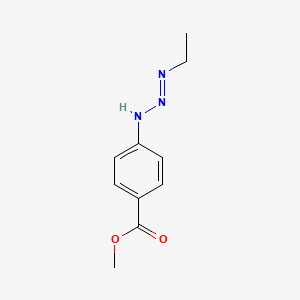
2,2'-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) is an organic compound that belongs to the class of 1,3,4-thiadiazoles
Vorbereitungsmethoden
The synthesis of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism by which 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to bind to bacterial DNA and inhibit essential cellular processes . The compound’s structure allows it to interact with various enzymes and proteins, disrupting their normal function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) can be compared with other thiadiazole derivatives, such as:
2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane): This compound has similar structural features but different reactivity and applications.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a similar phenylene core but different functional groups, leading to distinct chemical and biological properties.
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: This compound also features a phenylene core but with oxazole rings instead of thiadiazole, resulting in different reactivity and applications.
The uniqueness of 2,2’-(1,4-Phenylene)bis(5-heptyl-1,3,4-thiadiazole) lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
77477-87-3 |
|---|---|
Molekularformel |
C24H34N4S2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2-heptyl-5-[4-(5-heptyl-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H34N4S2/c1-3-5-7-9-11-13-21-25-27-23(29-21)19-15-17-20(18-16-19)24-28-26-22(30-24)14-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
CIZVKWNAEGVUAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)C3=NN=C(S3)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)



![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)

